Compound Description: [11C]RO6924963 is a novel PET tracer identified for its high affinity for tau neurofibrillary tangles. It exhibits excellent selectivity against Aβ plaques, along with appropriate pharmacokinetic and metabolic properties in mice and non-human primates [, ].
Compound Description: [11C]RO6931643 is another novel PET tracer with a high affinity for tau neurofibrillary tangles. Like [11C]RO6924963, it displays excellent selectivity against Aβ plaques and suitable pharmacokinetic and metabolic characteristics in preclinical models [, ].
Compound Description: This compound is a novel PET tracer with a high binding affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques [, ].
Compound Description: This compound is characterized by its crystal structure, which highlights the inclination of the phenyl ring within the phenylethynyl substituent relative to the imidazo[1,2-a]pyridine moiety [].
Compound Description: These compounds represent a class of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. They were developed to explore MCHR1 antagonists lacking the typical aliphatic amine to improve safety profiles [].
Compound Description: These derivatives, synthesized from o-aminopyridine, aromatic/aliphatic aldehydes, and cyclohexyl isocyanide, are structurally diverse due to the variable aryl/alkyl substituents at the 2-position [].
Compound Description: Compound (I), characterized by its crystal structure, exhibits a specific inclination between the 4-methoxyphenyl ring and the imidazole ring [].
N-tert-Butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine (II)
Compound Description: This compound's crystal structure reveals specific dihedral angles between its imidazole, pyridine, and benzene rings [].
Compound Description: This series of imidazo[1,2-a]pyridin-2-one derivatives is synthesized by reacting 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave irradiation [, ]. The arylmethyl group at the 3-position can be modified to generate a variety of derivatives.
Compound Description: These derivatives are synthesized through a pseudo four-component reaction involving 2-aminopyridin, malononitrile, and arylaldehydes []. The reaction is efficient under solvent-free conditions and allows for the introduction of a range of aromatic aldehydes.
Compound Description: This group of compounds demonstrates potent and selective inhibitory activity against Glycogen Synthase Kinase-3 (GSK3) []. This enzyme plays a role in insulin signaling and is a target for developing Type 2 diabetes treatments.
Compound Description: E-1020 is a new cardiotonic agent with a significant positive inotropic effect. Its mechanism of action involves the inhibition of cyclic AMP-specific phosphodiesterase, leading to an elevation of cyclic AMP content in cardiac muscle [, , ].
Pyrano[3’,4’:4,5]imidazo[1,2-a]pyridin-1-ones
Compound Description: This class of compounds is synthesized via a tandem Stille/Heterocyclization reaction, showcasing a novel approach for building diverse heterocyclic systems [].
Compound Description: This compound acts as a fluorescent probe for visualizing the peripheral benzodiazepine receptor (PBR) and microglial cells []. Its ability to stain live Ra2 microglial cells effectively makes it a useful tool for studying PBR localization and function.
Compound Description: This compound exhibits potent dual inhibitory activity against PI3K and mTOR, making it a potential candidate for cancer therapy []. It demonstrates excellent kinase selectivity, good cellular growth inhibition, and acceptable oral bioavailability.
Compound Description: This compound is under investigation for its potential in treating various cancers, including gastric, ovarian, non-small cell lung, and colorectal cancer []. Its efficacy is being studied in combination with benzodiazepines for synergistic effects.
5-amino-4-hydroxy-7- (imidazo [1,2-a] pyridin-6- ylmethyl) -8-methyl - Nonamido derivatives and related compounds
Compound Description: These compounds are being studied as potential renin inhibitors for treating hypertension [, ]. Their structures involve variations around the imidazo[1,2-a]pyridine core, particularly focusing on the substituents at the 6-position and modifications on the nonamide side chain.
Compound Description: This compound's crystal structure has been determined and analyzed, providing valuable insights into its molecular geometry and packing arrangement [].
Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It exhibits potent pulmonary vasodilator effects and shows efficacy in attenuating monocrotaline-induced pulmonary hypertension in rats [].
Imidazo[1,2-a]pyridinium-8-carboxylate
Compound Description: This zwitterionic compound is formed through the cyclization of N-3-(carboxy-2-pyridyl)aminoacetaldehyde and highlights the ring-chain tautomerism observed in certain N-(2-pyridyl)aminoacetaldehydes [].
(E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system
Compound Description: These compounds are synthesized through a novel and efficient method involving the Sandmeyer reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines [].
Compound Description: This compound is synthesized through a unique pathway involving ring-chain tautomerizations and rearrangements, starting from 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester and ethyl benzoyl acetate [, ].
Sulfonylated furans and Imidazo[1,2-a]pyridines
Compound Description: These compounds are produced through an efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines, ynals, and sodium benzenesulfinates [].
2-heteroarylimidazo[1,2-a]pyridin-3-ols
Compound Description: This class of compounds is synthesized by reacting pyridin-2-amine 1-oxides with bromoacetyl heteroaromatic compounds []. The diversity in the heteroaryl group allows for generating a range of derivatives.
Compound Description: This compound is characterized by its crystal structure, which reveals specific dihedral angles between its imidazole, pyrazine, and benzene rings [].
Imidazo[1,2-a]pyridine-substituted coumarin
Compound Description: This compound acts as a selective ratiometric sensor for Cu2+ ions, demonstrating its potential application in analytical chemistry [].
Sulfoether-decorated imidazo[1,2-a]pyridines
Compound Description: These compounds are synthesized through a microwave-assisted three-component domino reaction, offering an efficient route for their preparation [].
Compound Description: This class of compounds exhibits potent EGFR inhibiting activity and displays promising anticancer activity against human breast cancer cell lines [].
Compound Description: These compounds are synthesized through a PIDA-mediated 1,2-ipso-migration reaction of Mannich bases derived from imidazo[1,2-a]pyridines [].
Compound Description: These compounds were synthesized and evaluated for their anti-inflammatory activity. The research involved docking studies targeting prostaglandin reductase, and in vitro evaluation using the HRBC membrane stabilization method [].
E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide derivatives
Compound Description: This research focuses on studying the viscosity of E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide and its derivatives in various solvent mixtures []. The study investigated the impact of different substituents on the viscosity of these compounds.
Compound Description: These derivatives were unexpectedly synthesized while attempting a regioselective borylation reaction on 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. These compounds showed moderate anti-tubercular activity and potent anticancer activity in specific cancer panels [].
Overview
Imidazo[1,2-A]pyridin-7-amine is a heterocyclic compound characterized by a fused bicyclic structure that combines an imidazole ring with a pyridine ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, especially as an anticancer agent targeting specific mutations such as KRAS G12C.
Source
The compound is synthesized through various chemical methods, which include condensation reactions, multicomponent reactions, and oxidative coupling. It can also be derived from 2-aminopyridines and other aromatic compounds.
Classification
Imidazo[1,2-A]pyridin-7-amine falls under the category of heterocyclic compounds, specifically classified as an imidazopyridine derivative. It is recognized for its role in drug development, particularly in the synthesis of compounds with anticancer properties.
Synthesis Analysis
Methods
The synthesis of Imidazo[1,2-A]pyridin-7-amine can be accomplished through several methods:
Condensation Reactions: Involves the reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: Combines three or more reactants in a single step, often utilizing catalysts like iodine or transition metals.
Oxidative Coupling: Employs oxidizing agents to couple 2-aminopyridine with other aromatic compounds.
Technical Details
Recent advances have highlighted efficient synthetic routes such as the use of Lewis acids like iron(III) chloride to catalyze reactions involving nitroolefins and 2-aminopyridines. These methods have shown broad applicability and improved yields compared to traditional techniques.
Molecular Structure Analysis
Structure
The molecular structure of Imidazo[1,2-A]pyridin-7-amine consists of a fused imidazole and pyridine ring system. The specific arrangement of atoms allows for unique interactions with biological targets.
Data
Molecular formula: C8H8N4
Key structural features include:
Imidazole ring (five-membered)
Pyridine ring (six-membered)
Amino group at the 7-position
Chemical Reactions Analysis
Reactions
Imidazo[1,2-A]pyridin-7-amine participates in various chemical reactions including:
Oxidation: Can be oxidized to form various derivatives using agents like potassium permanganate.
Reduction: Can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Engages in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Technical Details
The major products formed from these reactions exhibit varying biological activities. For instance, oxidation can yield derivatives that may enhance anticancer efficacy or alter pharmacokinetics.
Mechanism of Action
Process
Imidazo[1,2-A]pyridin-7-amine acts primarily through covalent bonding with target proteins, particularly those involved in cancer pathways.
Data
The compound is known to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Its interaction with KRAS G12C-mutated cells leads to significant inhibition of cell proliferation and induction of apoptosis, showcasing its potential as a therapeutic agent in oncology.
Physical and Chemical Properties Analysis
Physical Properties
Imidazo[1,2-A]pyridin-7-amine typically appears as a crystalline solid. Its melting point and solubility characteristics vary based on the specific synthesis route and any substituents present.
Chemical Properties
The compound exhibits stability under standard laboratory conditions but can undergo transformations such as oxidation or reduction depending on the reagents used. Its reactivity profile makes it suitable for further derivatization in drug development.
Relevant data includes:
Molecular weight: 160.18 g/mol
Solubility: Varies based on solvent polarity; generally soluble in organic solvents.
Applications
Imidazo[1,2-A]pyridin-7-amine has significant applications in scientific research and medicinal chemistry:
Anticancer Agents: It serves as a scaffold for developing inhibitors targeting specific mutations in cancer cells.
Biochemical Research: Its ability to inhibit key enzymes like CDKs makes it valuable for studying cell cycle dynamics.
Drug Development: The compound's derivatives are explored for their potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.